An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclohexanol (CAS 19920-80-0): Properties, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclohexanol (CAS 19920-80-0): Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract: 1-(4-Bromophenyl)cyclohexanol is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a stable cyclohexanol ring and a reactive 4-bromophenyl group, positions it as a highly versatile synthetic intermediate. The aryl bromide serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the tertiary alcohol moiety offers further avenues for functionalization or can play a crucial role in defining the steric and electronic properties of target molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust and validated synthetic protocol, explores its reactivity, and discusses its applications as a building block in the development of novel therapeutics and advanced materials.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its effective application in research and development. These characteristics are crucial for quality control, reaction monitoring, and structural elucidation of its derivatives.
Chemical Identity and Properties
The fundamental properties of 1-(4-Bromophenyl)cyclohexanol are summarized below. This data provides the foundational information for handling, stoichiometry calculations, and analytical characterization.
| Property | Value | Source |
| CAS Number | 19920-80-0 | |
| Molecular Formula | C₁₂H₁₅BrO | |
| Molecular Weight | 255.15 g/mol | |
| IUPAC Name | 1-(4-bromophenyl)cyclohexan-1-ol | |
| SMILES | C1CCC(CC1)(C2=CC=C(C=C2)Br)O | |
| Purity | Typically ≥98% | |
| Storage | Store at room temperature |
Predicted Spectroscopic Data
While comprehensive, peer-reviewed spectral analyses are not widely published, the structure of 1-(4-Bromophenyl)cyclohexanol allows for the confident prediction of its key spectroscopic signatures. These predicted values serve as a reliable benchmark for researchers to confirm the identity and purity of the synthesized or procured material.
| Spectroscopy | Expected Signature |
| ¹H-NMR | Aromatic Protons: Two doublets in the δ 7.2-7.6 ppm range, characteristic of a 1,4-disubstituted benzene ring. Cyclohexyl Protons: A series of broad multiplets between δ 1.5-2.0 ppm. Hydroxyl Proton: A broad singlet (variable chemical shift) which is exchangeable with D₂O. |
| ¹³C-NMR | Aromatic Carbons: Signals in the δ 120-150 ppm range, including the carbon attached to bromine (ipso-carbon) at a distinct chemical shift. Alcohol Carbon (C-O): A key signal around δ 70-75 ppm. Cyclohexyl Carbons: Signals in the aliphatic region, typically δ 20-40 ppm. |
| FT-IR (ATR) | O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. C-H Stretches (sp³): Sharp peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 254 and 256 with an approximate 1:1 intensity ratio, indicative of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). Key Fragments: Loss of water (M-18), loss of the cyclohexyl group, and fragments corresponding to the bromophenyl cation. |
Synthesis and Mechanistic Insights
The most reliable and widely applicable method for synthesizing tertiary alcohols such as 1-(4-Bromophenyl)cyclohexanol is the Grignard reaction. This protocol offers high yields and operational simplicity, making it a cornerstone of synthetic organic chemistry.
Recommended Synthetic Protocol: Grignard Reaction
This protocol details the synthesis of 1-(4-Bromophenyl)cyclohexanol from 1,4-dibromobenzene and cyclohexanone. The choice of 1,4-dibromobenzene allows for the selective formation of the mono-Grignard reagent, minimizing the formation of undesired byproducts.
Step 1: Grignard Reagent Formation
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Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add magnesium turnings and a small crystal of iodine to the flask.
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Add anhydrous diethyl ether or THF via cannula.
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Dissolve 1,4-dibromobenzene in anhydrous ether/THF and add it to the dropping funnel.
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Add a small portion of the bromide solution to the magnesium turnings and warm gently to initiate the reaction (indicated by bubbling and the disappearance of the iodine color).
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Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the 4-bromophenylmagnesium bromide reagent.
Step 2: Nucleophilic Addition to Cyclohexanone
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Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
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Dissolve cyclohexanone in an equal volume of anhydrous ether/THF and add it to the dropping funnel.
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Add the cyclohexanone solution dropwise to the stirred Grignard reagent. A thick precipitate will form.
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After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
Step 3: Work-up and Purification
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Cool the reaction mixture again to 0 °C.
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Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer and often more effective alternative to strong acid for hydrolyzing the magnesium alkoxide salt and neutralizing excess Grignard reagent.
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Transfer the mixture to a separatory funnel, add diethyl ether, and wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure 1-(4-Bromophenyl)cyclohexanol as a solid.
Mechanistic Rationale and Workflow
The Grignard synthesis is a self-validating system; its success relies on the rigorously anhydrous conditions required for the formation and reaction of the highly nucleophilic organometallic reagent. The mechanism proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone, forming a magnesium alkoxide intermediate. The subsequent acidic or quasi-neutral (NH₄Cl) workup protonates the alkoxide to yield the final tertiary alcohol product.
Caption: Role as a building block in palladium-catalyzed cross-coupling reactions.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling 1-(4-Bromophenyl)cyclohexanol with an arylboronic acid.
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To a reaction vial, add 1-(4-Bromophenyl)cyclohexanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
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Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
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Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.
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Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic phase, concentrate, and purify the residue by column chromatography to obtain the desired biaryl product.
The choice of catalyst, base, and solvent is critical and must be optimized for each specific substrate to maximize yield and minimize side reactions. The aqueous component in the solvent system is often crucial for the transmetalation step in the catalytic cycle.
The Tertiary Alcohol Moiety
The tertiary alcohol is relatively robust and often serves as a "spectator" during cross-coupling reactions. However, it can also be a site for further modification or a key pharmacophoric feature.
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Dehydration: Under strong acidic conditions, the alcohol can be eliminated to form 1-(4-bromophenyl)cyclohex-1-ene.
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Hydrogen Bonding: In a final drug candidate, the hydroxyl group can act as a crucial hydrogen bond donor or acceptor, contributing to the binding affinity with a biological target.
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Steric Influence: The bulky cyclohexanol group can provide a specific three-dimensional architecture, influencing the overall conformation of the molecule and its interaction with a receptor pocket.
Safety and Handling
Proper handling of 1-(4-Bromophenyl)cyclohexanol is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
Hazard Identification
Based on aggregated GHS data, the compound presents the following hazards:
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Safe Handling and Personal Protective Equipment (PPE)
To mitigate the risks associated with these hazards, the following handling procedures are mandatory:
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Ventilation: Always handle this chemical in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
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Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
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Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
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AIP Publishing. (n.d.). Synthesis of 9-(4-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione Using Lime and Lemon Juice as a Green Catalyst and Its Antioxidant Activity. Available at: [Link]
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Arctom. (n.d.). Cyclohexanol, 1-(4-bromophenyl)-4,4-dimethyl- | CAS NO. 1809158-05-1. Available at: [Link]
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NIST. (n.d.). Cyclohexanol, 4-bromo-. In NIST Chemistry WebBook. Available at: [Link]
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ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36120, 4-Bromocyclohexan-1-ol. Available at: [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
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PENTA s.r.o. (n.d.). Cyclohexanol - SAFETY DATA SHEET. Available at: [Link]
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University of Colorado Boulder. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Available at: [Link]
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